8-(4-chlorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a fused piperidine and diketopiperazine ring system. The molecule features a 4-chlorobenzoyl group at the 8-position and a 4-methylbenzyl group at the 3-position (Figure 1). Its molecular formula is C₂₂H₂₀ClN₃O₃, with a molecular weight of 409.87 g/mol.
Properties
IUPAC Name |
8-(4-chlorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-15-2-4-16(5-3-15)14-26-20(28)22(24-21(26)29)10-12-25(13-11-22)19(27)17-6-8-18(23)9-7-17/h2-9H,10-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXRSZMCINCFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent-Driven Activity in PHD2 Inhibition
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a known inhibitor of PHD2, a key enzyme in hypoxia-inducible factor (HIF) regulation. Substituents at the 8- and 3-positions critically influence potency:
Pharmacological Selectivity and Receptor Interactions
Structural analogs with fluorinated or substituted aryl groups exhibit selectivity for serotonin receptors (e.g., 5-HT₂A):
- 8-(3,4-Dimethoxybenzoyl)-3-[(4-Fluorophenyl)methyl] Derivative : Displays high 5-HT₂A antagonism (IC₅₀ < 1 nM) with minimal off-target activity .
- 8-Benzyl-1,3,8-Triazaspiro[4.5]decane-2,4-dione : A precursor in antipsychotic drug synthesis; lacks receptor selectivity without further substitution .
The query compound’s 4-methylbenzyl group may enhance lipophilicity and blood-brain barrier penetration, while the 4-chlorobenzoyl group could modulate serotonin receptor affinity, though direct data are unavailable .
Data Table: Structural and Functional Comparison
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